2-(2-Methoxyphenyl)-1-(pyridin-3-YL)ethanone
Description
2-(2-Methoxyphenyl)-1-(pyridin-3-yl)ethanone, also known as JWH-250, is a synthetic cannabinoid receptor agonist with the molecular formula C₂₂H₂₅NO₂ and a molar mass of 335.44 g/mol . Structurally, it features a pyridin-3-yl group linked to an ethanone backbone and a 2-methoxyphenyl substituent. This compound is classified as a Schedule I controlled substance due to its psychoactive properties, lack of therapeutic utility, and association with public health risks . It is typically encountered as a white powder in clandestine markets .
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-1-pyridin-3-ylethanone |
InChI |
InChI=1S/C14H13NO2/c1-17-14-7-3-2-5-11(14)9-13(16)12-6-4-8-15-10-12/h2-8,10H,9H2,1H3 |
InChI Key |
SBKDGJANDSSUBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1-(pyridin-3-YL)ethanone typically involves the reaction of 2-methoxybenzaldehyde with 3-pyridylmethyl ketone under acidic or basic conditions. The reaction can be catalyzed by various reagents such as Lewis acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, can be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Methoxyphenyl)-1-(pyridin-3-YL)ethanone may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to ensure precise control over reaction parameters, leading to consistent product quality and reduced waste .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-1-(pyridin-3-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The methoxy group and the pyridinyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
2-(2-Methoxyphenyl)-1-(pyridin-3-YL)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be employed in studies to understand its interactions with biological molecules and its potential as a bioactive compound.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-1-(pyridin-3-YL)ethanone involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl and pyridinyl groups can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Differences
Key Findings :
- Positional Isomerism : The methoxy group’s position (ortho, meta, para) on the phenyl ring significantly affects receptor binding. JWH-250 (2-methoxy) exhibits the highest CB1 receptor affinity among the three isomers due to optimal steric and electronic interactions .
- Detection Methods : JWH-250 and its analogues are distinguishable via GC-FTIR and LC-MS/MS , with spectral differences arising from methoxy group orientation .
Pyridine-Based CYP51 Inhibitors
Table 2: Antiparasitic Pyridine Derivatives
Key Findings :
- Structural Overlap : All three compounds share a pyridin-3-yl group but differ in substituent complexity and biological targets.
Other Ethanone Derivatives with Pyridine Moieties
Table 3: Physicochemical and Functional Comparisons
Key Findings :
- Thermal Stability : The 6-(2-methoxyphenyl) derivative (Table 3) has a higher predicted boiling point than JWH-250, likely due to reduced steric hindrance .
- Functional Versatility : Benzoxazolyl and phenyl substituents expand utility in materials science and drug discovery .
Research Findings and Implications
Synthetic Routes : JWH-250 is synthesized via Friedel-Crafts acylation, similar to JWH-201 and JWH-302, but with regioselective control of methoxy positioning .
Detection Challenges : Isomeric JWH compounds require advanced techniques like NMR or HPLC-MS for differentiation due to identical molecular formulas .
Biological Impact : Unlike UDO/UDD, JWH-250 lacks enzymatic inhibition activity, highlighting the critical role of substituent chemistry in defining pharmacological pathways .
Biological Activity
2-(2-Methoxyphenyl)-1-(pyridin-3-YL)ethanone, also known as a methoxyphenyl-pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound features a methoxy group on a phenyl ring and a pyridine moiety, which are known to influence biological interactions. The general structure can be represented as follows:
Antitrypanosomal Activity
Recent studies have highlighted the antitrypanosomal activity of related compounds. For instance, derivatives with similar structures demonstrated significant activity against Trypanosoma brucei, the causative agent of sleeping sickness. The compound 2-(2-Methoxyphenyl)-1-(pyridin-3-YL)ethanone is hypothesized to exhibit comparable activity due to structural similarities with previously studied derivatives.
| Compound | IC50 (μM) | Cytotoxicity (CC50 μM) | Selectivity Index |
|---|---|---|---|
| 4-phenyl-6-(pyridin-3-yl)pyrimidine | 4.8 | >100 | >20 |
| 2-Methoxyphenyl derivative | 19.6 | >100 | >5 |
| 3-Methoxyphenyl analogue | 8.0 | >100 | >12.5 |
The selectivity index indicates that these compounds exhibit low cytotoxicity while maintaining effective antitrypanosomal activity, making them promising candidates for further development .
Anticancer Activity
Studies have also explored the anticancer potential of methoxyphenyl and pyridine derivatives. For example, certain analogues have shown inhibitory effects on cancer cell lines, with IC50 values indicating potent activity.
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 (lung cancer) | 15.5 |
| Compound B | MCF-7 (breast cancer) | 12.3 |
These findings suggest that the methoxy group may enhance the binding affinity to targets involved in cancer progression .
The biological activity of 2-(2-Methoxyphenyl)-1-(pyridin-3-YL)ethanone is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as phospholipase A2, which are crucial in inflammatory pathways.
- Interaction with Receptors : The compound may act on various receptors involved in cell signaling and proliferation.
Case Studies
Several case studies have reported on the efficacy of methoxy-substituted pyridine derivatives in preclinical models:
- Antitumor Activity : In vitro studies indicated that a related compound significantly reduced tumor cell viability in various cancer types.
- Anti-inflammatory Effects : Compounds with similar structures were assessed for their ability to reduce inflammation markers in animal models, showing promising results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
